

# Vamagloxistat (BBP-711): A Technical Overview of its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Vamagloxistat (BBP-711) is an investigational, orally administered small molecule inhibitor of glycolate oxidase (GO) in development by Cantero Therapeutics, a subsidiary of BridgeBio Pharma. It is being evaluated for the treatment of Primary Hyperoxaluria Type 1 (PH1) and recurrent kidney stones, conditions characterized by the overproduction of oxalate. By targeting GO, Vamagloxistat aims to reduce the metabolic production of glyoxylate, a direct precursor to oxalate, thereby mitigating the pathophysiology of these diseases. This technical guide provides a comprehensive timeline of Vamagloxistat's discovery and development, details its mechanism of action, and summarizes key preclinical and clinical data.

# **Discovery and Preclinical Development**

While a specific discovery date for **Vamagloxistat** has not been publicly disclosed, its development emerged from an iterative synthesis and structure-activity relationship (SAR) study of over 50 inhibitors of glycolate oxidase. This process identified **Vamagloxistat** as a potent and selective candidate with drug-like properties suitable for clinical development.

## **Preclinical Efficacy**

**Vamagloxistat** demonstrated significant promise in preclinical studies, which included in vitro enzymatic assays, cell-based models, and in vivo studies using a mouse model of Primary



Hyperoxaluria Type 1.

In Vitro Studies: **Vamagloxistat** has shown potent inhibition of glycolate oxidase from multiple species. Key findings include its strong binding affinity to the human form of the enzyme.

Table 1: In Vitro Activity of Vamagloxistat

Parameter	Species	Value
IC50	Human	15.4 nM
Rat	22.4 nM	
Mouse	149 nM	_
KD	Human GO1	6.31 nM
Rat GO2	12.8 nM	

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

In cell-based assays using primary hepatocytes from a hyperoxaluric mouse model (Agxt-/-), **Vamagloxistat** demonstrated a concentration-dependent inhibition of oxalate production.

Table 2: Inhibition of Oxalate Production in Agxt-/- Hepatocytes

Time Point	IC50
24 hours	24.2 nM
48 hours	42.9 nM

In Vivo Studies: The efficacy of **Vamagloxistat** was evaluated in an Agxt-/- mouse model, which mimics the genetic defect in PH1. Oral administration of **Vamagloxistat** led to a significant reduction in urinary oxalate levels.

Table 3: In Vivo Efficacy of Vamagloxistat in Agxt-/- Mice



Dose	Duration	Maximum Reduction in Urinary Oxalate	Maximum Inhibition of GO Activity
7 mg/kg	5 days	60%	>88%

## **Experimental Protocols**

In Vitro Enzyme Inhibition Assay: The inhibitory activity of **Vamagloxistat** on glycolate oxidase was determined by measuring the conversion of glycolate to oxalate using purified human, mouse, and rat HAOX1 enzymes. The reaction progress was monitored, and the IC50 values were calculated from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Affinity: The direct binding of **Vamagloxistat** to immobilized purified human glycolate oxidase (hGO) was assessed using SPR. This technique measures the change in the refractive index at the surface of a sensor chip as the analyte (**Vamagloxistat**) flows over it, allowing for the determination of the dissociation constant (KD).

In Vivo Efficacy Study in Agxt-/- Mouse Model:

- Animal Model:Agxt-/- mice, which lack the alanine-glyoxylate aminotransferase enzyme, were used as a model for PH1.
- Dosing: Vamagloxistat was administered to the mice via oral gavage at various doses.
- Sample Collection: Urine samples were collected from the mice over a specified period to measure oxalate levels.
- Analysis: Urinary oxalate concentration was quantified to determine the extent of reduction following treatment with Vamagloxistat.

## **Clinical Development**

BridgeBio Pharma has advanced **Vamagloxistat** into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

### **Phase 1 Clinical Trial**



A Phase 1, randomized, double-blind, placebo-controlled, single and multiple-ascending dose study (NCT04876924) was conducted in 92 healthy adult volunteers. The trial was initiated on April 29, 2021, and was completed on February 27, 2022.

#### Key Findings:

- Safety and Tolerability: Vamagloxistat was well-tolerated at single doses ranging from 40 to 3,000 mg and multiple doses from 75 to 1000 mg. Treatment-emergent adverse events were infrequent and of mild to moderate severity.[1]
- Pharmacokinetics: The drug was rapidly absorbed, with a time to maximum concentration of approximately 2.5 hours and an elimination half-life of about 26 hours, supporting the potential for once-daily dosing.[1]
- Pharmacodynamics: Vamagloxistat demonstrated a rapid and clinically meaningful increase
  in plasma glycolate levels, 10-15 times above baseline, indicating successful target
  engagement and inhibition of glycolate oxidase.[1] PK-PD modeling predicted that nearcomplete inhibition (>95%) of GO could be sustained throughout the dosing period.[1]

Table 4: Phase 1 Clinical Trial (NCT04876924) Summary

Parameter	Details
ClinicalTrials.gov ID	NCT04876924
Phase	1
Study Design	Randomized, Double-Blinded, Placebo- Controlled, Ascending Dose
Number of Participants	92
Status	Completed
Start Date	April 29, 2021
Completion Date	February 27, 2022

## Planned Phase 2/3 Clinical Trial



Following the positive results from the Phase 1 study, BridgeBio announced its intention to initiate a pivotal Phase 2/3 clinical trial of **Vamagloxistat** in patients with Primary Hyperoxaluria Type 1 by the end of 2022.[2] A Phase 2 proof-of-concept study in adult recurrent kidney stone formers was also planned to commence around the same time.[2]

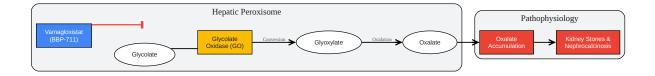
The proposed design for the Phase 2/3 trial in PH1 is a two-part study:

- Part A: A dose-finding portion to determine a safe and effective dose.
- Part B: A randomized, placebo-controlled segment to evaluate the efficacy of the selected dose.[2]

The primary endpoint is expected to be the change from baseline in 24-hour urinary oxalate excretion.[2] As of the latest available information, the commencement and current status of these trials have not been publicly updated.

# **Mechanism of Action and Signaling Pathway**

Vamagloxistat's therapeutic approach is based on substrate reduction therapy. In Primary Hyperoxaluria Type 1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate. Vamagloxistat inhibits glycolate oxidase (GO), the enzyme responsible for converting glycolate to glyoxylate. By blocking this step, Vamagloxistat reduces the amount of glyoxylate available for conversion to oxalate, thus lowering overall oxalate production.

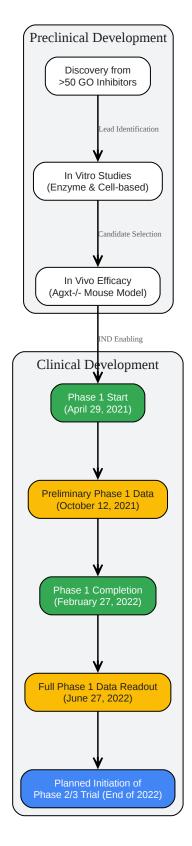


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Vamagloxistat's Mechanism of Action.



# **Development Timeline**



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#### Vamagloxistat Development Timeline.

#### Conclusion

Vamagloxistat represents a promising oral therapeutic candidate for the treatment of Primary Hyperoxaluria Type 1 and recurrent kidney stones. Its targeted mechanism of action, potent preclinical efficacy, and favorable safety and pharmacokinetic profile in Phase 1 clinical studies provide a strong rationale for its continued development. The planned Phase 2/3 clinical trial will be crucial in determining its efficacy and safety in the patient population and its potential to address a significant unmet medical need. Further updates on the progress of the clinical development program are anticipated.

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## References

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